molecular formula C13H15FN2 B2399090 5-fluoro-3-(piperidin-3-yl)-1H-indole CAS No. 695213-99-1

5-fluoro-3-(piperidin-3-yl)-1H-indole

Cat. No. B2399090
CAS RN: 695213-99-1
M. Wt: 218.275
InChI Key: DOFKTGJHTOAAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-3-(piperidin-3-yl)-1H-indole is a chemical compound with the molecular formula C13H15FN2 . It is related to other compounds such as trans-(5-Fluoro-piperidin-3-yl)-carbamic acid tert-butyl ester and (5-Fluoro-piperidin-3-yl)-carbamic acid tert-butyl ester .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been reported . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of 5-fluoro-3-(piperidin-3-yl)-1H-indole can be inferred from its molecular formula, C13H15FN2 . It is related to other compounds such as trans-(5-Fluoro-piperidin-3-yl)-carbamic acid tert-butyl ester and (5-Fluoro-piperidin-3-yl)-carbamic acid tert-butyl ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-3-(piperidin-3-yl)-1H-indole include a molecular weight of 218.27000 . Other properties such as melting point, boiling point, flash point, density, stability, water solubility, index of refraction, and LogP are not well-documented in the literature .

Scientific Research Applications

  • Neuropharmacology and Antipsychotic Potential :

    • 5-fluoro-1H-indole derivatives have been investigated for their neuropharmacological profiles, particularly as atypical antipsychotic agents. These studies highlight the potential of such compounds in treating psychiatric disorders. For example, 5-(2-[4-(6-fluoro-1H-indole-3-yl) piperidine-1-yl]ethyl)-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562) has shown promising results in rats, indicating its potential as an atypical antipsychotic with minimal motor side effects (Funakoshi et al., 2001), (Kawashima et al., 2001), (Takamori et al., 2002).
  • Anticancer Activity :

    • Research has also been conducted on the anticancer properties of indole derivatives, including those with the 5-fluoro-1H-indole structure. For instance, certain indole derivatives have shown significant cytotoxicity against liver and colon cancer cell lines (Meriç Köksal Akkoç et al., 2012).
  • Synthesis and Structure-Activity Relationship :

    • The synthesis and structure-affinity relationship of 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles have been explored, revealing their potential as alpha 1-adrenoceptor antagonists. Such studies contribute to our understanding of the molecular structure and its relation to biological activity (Balle et al., 2003).
  • Serotonin Receptor Affinity :

    • Research has been carried out on compounds with a similar structure to 5-fluoro-3-(piperidin-3-yl)-1H-indole, examining their affinity for serotonin receptors. These studies are crucial for the development of treatments for conditions like depression and migraine (Mathes et al., 2004).
  • Chemical Synthesis and Characterization :

    • Various studies have focused on the chemical synthesis and characterization of novel derivatives of fluoro-indole, exploring their biological activities and potential applications in pharmaceuticals. For example, the synthesis of substituted 6-fluoro-3-[3-(4- fluorophenyl)-1-isoproplyl indol-2-yl) allyl] piperidine-4-benzisoxazole and its anti-inflammatory and antimicrobial activity has been described (Rathod et al., 2008).

properties

IUPAC Name

5-fluoro-3-piperidin-3-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-10-3-4-13-11(6-10)12(8-16-13)9-2-1-5-15-7-9/h3-4,6,8-9,15-16H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFKTGJHTOAAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-3-(piperidin-3-yl)-1H-indole

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